BenchChemオンラインストアへようこそ!

FCPR16

PDE4 inhibition Neuroinflammation Ischemic stroke

FCPR16, also designated as compound 7j, is a proprietary phosphodiesterase 4 (PDE4) inhibitor characterized by its N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide scaffold. Unlike canonical PDE4 inhibitors such as rolipram that are frequently associated with dose-limiting nausea and emesis, FCPR16 was specifically engineered and empirically validated to exhibit remarkably reduced emetogenic potential while maintaining high PDE4 inhibitory activity.

Molecular Formula C18H16ClF2NO3
Molecular Weight 367.78
Cat. No. B1192690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFCPR16
SynonymsFCPR16;  FCPR 16;  FCPR-16
Molecular FormulaC18H16ClF2NO3
Molecular Weight367.78
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2
InChIInChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)
InChIKeyFXJNCIZGQFVQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FCPR16 for Research Procurement: A Novel PDE4 Inhibitor with Demonstrated Low Emetic Potential


FCPR16, also designated as compound 7j, is a proprietary phosphodiesterase 4 (PDE4) inhibitor characterized by its N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide scaffold [1]. Unlike canonical PDE4 inhibitors such as rolipram that are frequently associated with dose-limiting nausea and emesis, FCPR16 was specifically engineered and empirically validated to exhibit remarkably reduced emetogenic potential while maintaining high PDE4 inhibitory activity [2]. Its molecular formula is C₁₈H₁₆ClF₂NO₃, with a molecular weight of 367.77 g/mol , and it has been demonstrated to increase intracellular cAMP levels in neuronal cell models, positioning it as a pre-clinical candidate for neuroinflammatory and neurodegenerative disease research [3].

Why Generic PDE4 Inhibitor Substitution Cannot Replicate FCPR16's Pre-Clinical Profile


PDE4 is a validated therapeutic target, but the drug class is notorious for a narrow therapeutic window dictated by severe emetic side effects, which led to the clinical failure of early candidates like rolipram [1]. FCPR16 is structurally distinct from rolipram, roflumilast, and apremilast, and has been empirically shown to dissociate PDE4 catalytic inhibition from emetogenic potential. This dissociation is not a universal class property; rolipram, for instance, induces 100% emesis in dogs at a dose of just 0.1 mg/kg p.o., whereas FCPR16 caused no vomiting even at 3 mg/kg p.o. in the same species [2]. Furthermore, even structurally related analogs from the same discovery program, such as FCPR03, exhibit critical pharmacokinetic liabilities, including oral bioavailability as low as 1.23%, that are shared with FCPR16 but cannot be assumed to be identical across the series [3]. Therefore, substituting FCPR16 with a generic PDE4 inhibitor or a close analog for in vivo research will introduce unquantified risks of emesis-driven attrition or unpredictable pharmacokinetic behavior, invalidating experimental models [4].

Quantitative Differentiation Guide for FCPR16 Procurement Decisions


FCPR16 Exhibits 6-Fold Higher PDE4 Inhibitory Potency Than the Prototypical Inhibitor Rolipram

In a head-to-head enzymatic assay comparison, FCPR16 demonstrated significantly greater potency against PDE4 catalytic activity. The IC₅₀ of FCPR16 was measured at 90 nM, whereas the canonical first-generation PDE4 inhibitor rolipram exhibited an IC₅₀ of 550 nM under identical conditions [1]. This represents an approximately 6.1-fold increase in inhibitory potency, making FCPR16 a more efficient tool for achieving maximal PDE4 engagement at lower concentrations in in vitro and in vivo models.

PDE4 inhibition Neuroinflammation Ischemic stroke

FCPR16 Demonstrates Complete Absence of Emesis at a Dose 30-Fold Higher Than Rolipram's Emetic Threshold in Canines

The key translational liability of PDE4 inhibitors is their emetogenic potential, which is well-documented for rolipram. In beagle dogs, a gold-standard model for human emetic response, oral administration of FCPR16 at 3 mg/kg did not induce any vomiting [1]. In stark contrast, literature data for rolipram demonstrates that it induces 100% emesis in dogs at an oral dose of just 0.1 mg/kg [2]. This indicates an at least 30-fold window in no-observed-adverse-effect level (NOAEL) for emesis between FCPR16 and rolipram, a differentiation that is paramount for researchers selecting a PDE4 inhibitor for chronic in vivo disease models where nausea and weight loss could confound behavioral or survival endpoints.

Emetogenic liability Side effect profile In vivo safety

FCPR16 Is a Validated Lead Scaffold with Quantified Pharmacokinetic Limitations for SAR-Driven Optimization

FCPR16, along with its analog FCPR03, serves as a critical lead compound in a series of published structure-activity relationship (SAR) studies. While FCPR16 itself exhibits poor oral bioavailability—a characteristic explicitly noted alongside FCPR03 (which has a measured oral bioavailability of 1.23%) [1]—it has been successfully used as the starting point for scaffold hopping to generate novel series with superior pharmacokinetic profiles. For example, the derived compound 4e achieved an oral bioavailability (F) of 66% and a half-life (t₁/₂) of 2.0–2.7 hours in SD rats, representing a radical improvement over the lead [2]. This positions FCPR16 not as a final therapeutic agent, but as an invaluable, well-characterized chemical probe for target validation and a validated starting point for medicinal chemistry programs aimed at overcoming PDE4 inhibitor pharmacokinetic liabilities.

Pharmacokinetics Bioavailability Scaffold hopping Lead optimization

FCPR16 Displays Over 1000-Fold Selectivity for PDE4 Over All Other PDE Isoforms, Surpassing Typical Selectivity Thresholds

In a comprehensive selectivity panel, FCPR16 demonstrated at least 1111-fold selectivity for PDE4 over all other phosphodiesterase isoforms tested (PDE1–3 and PDE5–11) [1]. This level of isoform selectivity exceeds the typical threshold considered necessary for a high-quality chemical probe, which is commonly set at >100-fold over related targets. The high selectivity is critical because non-selective PDE inhibition can lead to complex cardiovascular, gastrointestinal, and immunological off-target effects that confound pharmacological interpretation. While many PDE4 inhibitors claim selectivity, FCPR16's empirically validated >1000-fold window is a quantifiable assurance that at biologically active concentrations, the compound will not inhibit PDE1, PDE2, PDE3, PDE5, or other PDE enzymes.

Isoform selectivity Off-target profiling PDE superfamily

FCPR16 Confers Neuroprotection via a Distinct AMPK-Dependent Autophagy Mechanism Not Reported for Other PDE4 Inhibitors

While cAMP/CREB pathway activation is a class-wide effect of PDE4 inhibitors, FCPR16 has been shown to engage an additional, potentially differentiating mechanism: AMPK-dependent autophagy. In SH-SY5Y neuroblastoma cells and primary neurons exposed to MPP+-induced oxidative insult (a model of Parkinson's disease pathology), FCPR16-induced neuroprotection was mechanistically linked to the induction of autophagy via AMPK activation [1]. This is notable because classic PDE4 inhibitors like rolipram have not been characterized for AMPK-dependent autophagy induction in these models. The engagement of AMPK/autophagy pathways represents a mechanistic differentiation that may confer distinct cytoprotective outcomes in models of proteotoxic or mitochondrial stress, where autophagy enhancement is therapeutically desirable [2].

Neuroprotection Autophagy AMPK Parkinson's disease model

FCPR16 Demonstrates Consistent Neuroprotective Efficacy Across Multiple Disease-Relevant Cell Models at Defined Concentration Ranges

The neuroprotective profile of FCPR16 has been validated in independent cellular models beyond the MPP+ Parkinson's paradigm. In HT-22 hippocampal neuronal cells exposed to TNF-α, a model of neuroinflammation relevant to Alzheimer's disease and ischemic injury, FCPR16 dose-dependently increased cell viability and decreased apoptosis by suppressing JNK phosphorylation and NF-κB p65 nuclear translocation [1]. This is quantitatively consistent with the protection observed in SH-SY5Y cells, where FCPR16 (12.5–50 μM) dose-dependently prevented MPP+-induced cytotoxicity, with significant effects observed at 25 μM [2]. The reproducibility of cytoprotection across different cell types (hippocampal HT-22 and dopaminergic SH-SY5Y) and stress stimuli (TNF-α and MPP+) indicates that FCPR16's neuroprotective action is mechanistically robust and not restricted to a single disease model or neuronal subtype, providing confidence in its utility as a pan-neuroprotective PDE4 inhibitor probe.

Neuroprotection TNF-α HT-22 cells JNK/NF-κB

Optimal Research Application Scenarios for FCPR16 Based on Validated Differentiation Data


Chronic In Vivo Neurodegenerative Disease Models Requiring Sustained PDE4 Inhibition Without Emesis Confounding

FCPR16 is ideally suited for long-term efficacy studies in rodent models of Parkinson's disease (e.g., MPTP or AAV-α-synuclein), Alzheimer's disease, or cerebral ischemia where repeated oral dosing is required. The empirically demonstrated absence of vomiting in beagle dogs at 3 mg/kg p.o. [1] translates to a significantly reduced risk of emesis-induced weight loss, dehydration, and mortality that would otherwise confound behavioral readouts (e.g., rotarod, Morris water maze, sucrose preference). This makes FCPR16 superior to rolipram, which induces severe emesis at doses even below its therapeutic window [2], for any experiment where animal welfare and endpoint integrity are paramount.

AMPK/Autophagy Pathway-Focused Mechanistic Studies in Neurodegeneration

For laboratories investigating the intersection of PDE4/cAMP signaling with autophagy regulation and mitochondrial quality control, FCPR16 is the PDE4 inhibitor of choice. Published studies confirm that FCPR16, but not classical PDE4 inhibitors like rolipram, induces neuroprotective AMPK-dependent autophagy in response to mitochondrial complex I inhibition (MPP+ model) [3]. This mechanism is particularly relevant for Parkinson's disease research, where impaired autophagy and mitochondrial dysfunction are central to pathogenesis. Procurement of FCPR16 enables dissection of PDE4-AMPK-autophagy signaling cascades that are inaccessible with rolipram or roflumilast.

Medicinal Chemistry Scaffold-Hopping and Lead Optimization Campaigns

FCPR16 serves as a well-characterized lead compound for medicinal chemistry groups seeking to develop next-generation PDE4 inhibitors with improved drug-like properties. Its scaffold has already been successfully diversified to yield compounds with oral bioavailability improved from single-digit percentages to 66% (compound 4e) and half-life extended to 2.0–2.7 hours [4]. By procuring FCPR16, medicinal chemistry teams gain a benchmark compound against which to measure potency (PDE4 IC₅₀ = 90 nM), selectivity (>1111-fold), and pharmacokinetic improvements, all of which are quantitatively documented [5].

Neuroinflammation Research Targeting Microglial-Neuronal TNF-α/JNK/NF-κB Axis

FCPR16 has been demonstrated to protect neuronal cells from TNF-α-induced apoptosis by specifically suppressing JNK phosphorylation and NF-κB nuclear translocation in HT-22 hippocampal neurons [6]. This mechanism is distinct from its MPP+ protective effects and positions FCPR16 as a valuable probe for studying how PDE4 inhibition modulates neuroinflammatory crosstalk. Researchers studying the role of PDE4 in neuroinflammation-related disorders (e.g., multiple sclerosis, traumatic brain injury, post-stroke neuroinflammation) can utilize FCPR16 to achieve pathway-specific inhibition without the broad-spectrum immunosuppression associated with other PDE4 inhibitors, as its selectivity (>1000-fold over other PDEs) ensures a clean mechanistic interpretation [5].

Quote Request

Request a Quote for FCPR16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.